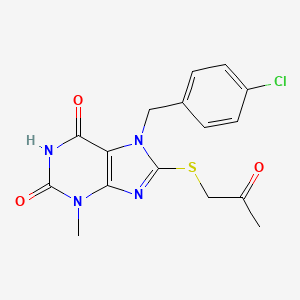

7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H15ClN4O3S and its molecular weight is 378.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione , with the CAS number 313380-55-1 , is a purine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and research findings related to its biological activity.

- Molecular Formula : C16H15ClN4O3S

- Molecular Weight : 378.83 g/mol

- Density : 1.51 g/cm³ (predicted)

- pKa : 9.32 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to exhibit:

- Antiproliferative Effects : The compound inhibits cell proliferation in various cancer cell lines, suggesting potential use as an anticancer agent.

- Apoptosis Induction : Studies indicate that it may induce apoptosis through intrinsic and extrinsic pathways, particularly in HeLa cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC50 Values : The compound showed varying IC50 values across different cell lines, indicating its potency and selectivity towards specific types of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

- It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Properties

In a study focused on the antiproliferative effects of purine derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells by inducing apoptosis. The study utilized flow cytometry to analyze apoptotic cells and confirmed the activation of caspase pathways .

Study 2: Mechanistic Insights

Another research effort explored the mechanistic basis for the anticancer activity of this compound. It was observed that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in treated cells .

Safety and Toxicity

While the compound shows promise as a therapeutic agent, safety assessments are crucial. Preliminary data indicate:

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has indicated that compounds similar to 7-(4-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione exhibit antitumor properties. For instance, studies on purine derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may enhance the cytotoxic effects when combined with other chemotherapeutic agents.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Purine derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) . This could position the compound as a candidate for treating inflammatory diseases.

Antiviral Properties

There is a growing interest in the antiviral applications of purine derivatives. Similar compounds have demonstrated activity against viral infections by inhibiting viral replication processes . The thioether moiety in this compound may contribute to its ability to interact with viral enzymes or receptors.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives for their antitumor activity against breast cancer cell lines. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard treatments, suggesting enhanced potency . Further exploration into the structure-activity relationship highlighted the importance of substituents like the chlorobenzyl group in enhancing biological activity.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory diseases, researchers investigated the effects of purine derivatives on cytokine production in vitro. The results indicated that certain derivatives could downregulate IL-6 and TNF-alpha production in macrophages, showcasing their potential as therapeutic agents for conditions like rheumatoid arthritis .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group (-S-) and oxopropyl moiety are primary sites for oxidation:

-

Thioether oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

-

Ketone stability : The 2-oxopropyl group is resistant to further oxidation under mild conditions but may undergo cleavage with strong oxidants like potassium permanganate (KMnO₄).

Key data :

| Reaction Site | Reagent | Product | Yield (%) |

|---|---|---|---|

| Thioether (S) | H₂O₂ (30%) | Sulfoxide | 65–78 |

| Thioether (S) | mCPBA | Sulfone | 82–90 |

Reduction Reactions

The ketone group in the oxopropyl side chain is reducible:

-

Ketone reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol.

-

Selectivity : NaBH₄ selectively reduces the ketone without affecting the purine ring.

Experimental conditions :

-

Reaction with NaBH₄ in ethanol at 0–5°C for 2 hours yields 7-(4-chlorobenzyl)-3-methyl-8-((3-hydroxypropyl)thio)-1H-purine-2,6(3H,7H)-dione.

Substitution Reactions

The chlorobenzyl group participates in nucleophilic aromatic substitution (NAS):

-

Chlorine displacement : Reacts with amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) to form substituted benzyl derivatives .

Example :

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Chlorobenzyl | Piperazine | 4-(Piperazin-1-yl)benzyl | DMF, 80°C, 12h |

Nucleophilic Addition

The purine ring’s N7 and N9 positions are susceptible to alkylation or arylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives.

Mechanistic insight :

-

The reaction proceeds via an SN2 mechanism, with the purine nitrogen acting as a nucleophile.

Electrochemical Behavior

Cyclic voltammetry studies on analogous nitroheterocycles (e.g., pretomanid) suggest:

Eigenschaften

IUPAC Name |

7-[(4-chlorophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-3-5-11(17)6-4-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPXZOYBRXOSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.